Bienvenue dans la boutique en ligne BenchChem!

3,7-Dihydro-8-methyl-1H-purine-2,6-dione

Cytochrome P450 Drug Metabolism Enzyme Inhibition

Choose 8-Methylxanthine (CAS: 17338-96-4) for precise metabolic and PDE research. Its unique 8-methyl substitution on the xanthine scaffold provides distinct inhibitory profiles: a moderate CYP1A2 inhibitor (IC50 = 100 µM) and a precursor to the potent PDE inhibitor 8-Methyl IBMX (IC50 = 4.5 µM). With superior aqueous solubility (XLogP3 = -0.3) vs. other methylxanthines, it minimizes hydrophobic interference in biophysical assays. Avoid confounding variables from caffeine or theophylline; use the correct tool for target-specific studies.

Molecular Formula C6H6N4O2
Molecular Weight 166.14 g/mol
CAS No. 17338-96-4
Cat. No. B100834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dihydro-8-methyl-1H-purine-2,6-dione
CAS17338-96-4
Molecular FormulaC6H6N4O2
Molecular Weight166.14 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C(=O)NC(=O)N2
InChIInChI=1S/C6H6N4O2/c1-2-7-3-4(8-2)9-6(12)10-5(3)11/h1H3,(H3,7,8,9,10,11,12)
InChIKeyRTAPDZBZLSXHQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Dihydro-8-methyl-1H-purine-2,6-dione (CAS 17338-96-4): A Critical 8-Methylxanthine for Comparator-Focused Scientific Procurement


3,7-Dihydro-8-methyl-1H-purine-2,6-dione, commonly referred to as 8-Methylxanthine, is a purine-based heterocyclic compound with the molecular formula C6H6N4O2 and a molecular weight of 166.14 g/mol [1]. It serves as a fundamental member of the methylxanthine class, which includes widely studied analogs such as caffeine, theophylline, and theobromine [2]. Its core structure is characterized by a xanthine scaffold methylated at the 8-position, a modification that profoundly influences its biochemical and physicochemical profile compared to its naturally occurring dimethyl- and trimethyl-xanthine relatives [1][2].

3,7-Dihydro-8-methyl-1H-purine-2,6-dione (CAS 17338-96-4): Why In-Class Methylxanthine Substitution Compromises Experimental Reproducibility


The common practice of substituting one methylxanthine for another within a research protocol can introduce significant, uncontrolled variables that undermine data integrity and reproducibility. While compounds like caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine) share a core purine structure, the precise number and position of methyl substituents dictate their distinct interactions with key biological targets, including cytochrome P450 enzymes [1] and phosphodiesterases [2]. These subtle structural differences lead to marked variations in inhibitory potency (quantified below) and physicochemical properties like lipophilicity, which in turn affect cellular permeability and metabolic stability. Assuming functional equivalence without verifying target-specific activity profiles risks introducing uncharacterized biases, making the use of 8-Methylxanthine indispensable for experiments where its specific pharmacological signature is the parameter of interest or the required control.

3,7-Dihydro-8-methyl-1H-purine-2,6-dione (CAS 17338-96-4): A Comparative Quantitative Evidence Guide for Research Material Selection


Moderate CYP1A2 Inhibition by 3,7-Dihydro-8-methyl-1H-purine-2,6-dione: A Benchmark Against Caffeine and Theophylline

In a direct comparative study using human liver microsomes, 8-Methylxanthine demonstrated moderate inhibitory activity against CYP1A2 (measured via phenacetin O-deethylase activity). Its inhibitory potency (IC50 = 100 µM) was superior to that of caffeine (IC50 = 140 µM) and 1-Methylxanthine (IC50 = 260 µM), but slightly less than theophylline (IC50 = 120 µM) [1]. This places 8-Methylxanthine as a more potent CYP1A2 inhibitor than caffeine, the most widely consumed methylxanthine.

Cytochrome P450 Drug Metabolism Enzyme Inhibition

Potent Brain Phosphodiesterase Inhibition by 3,7-Dihydro-8-methyl-1H-purine-2,6-dione (as 8-Methyl IBMX)

In an assay of brain calcium-dependent phosphodiesterase activity, 8-Methyl IBMX (the 1,3-dialkyl derivative of 8-Methylxanthine) was identified as a highly potent inhibitor. Its IC50 of 4.5 µM was significantly lower than that of the widely used PDE inhibitor IBMX (IC50 = 7.5 µM), and substantially lower than the structurally related 9-Methyl IBMX (IC50 = 40 µM) [1]. This indicates that methylation at the 8-position, as in 8-Methylxanthine-derived compounds, strongly enhances PDE inhibition compared to the 9-methyl isomer or the unsubstituted IBMX.

Phosphodiesterase cAMP Signal Transduction

Class-Level Inference for Adenosine Receptor Antagonism: Positioning 3,7-Dihydro-8-methyl-1H-purine-2,6-dione

While specific IC50 values for 8-Methylxanthine at adenosine receptors are not consolidated in a single comparative dataset, its potency can be inferred from established methylxanthine structure-activity relationships (SAR). Studies show that the rank order of potency for adenosine A1/A2 receptor antagonism is: theophylline (IC50, 20-30 µM) > paraxanthine (IC50, 40-65 µM) > caffeine (IC50, 90-110 µM) > theobromine (IC50, 210-280 µM) [1]. Given that 8-Methylxanthine is a monomethylated xanthine, its potency is expected to lie between the dimethylxanthine theophylline and the trimethylxanthine caffeine, a range that represents a unique intermediate activity profile not shared by the other natural methylxanthines [2].

Adenosine Receptor Neuromodulation CNS Research

Physicochemical Differentiation: LogP and pKa of 3,7-Dihydro-8-methyl-1H-purine-2,6-dione

8-Methylxanthine exhibits a computed LogP (XLogP3) of -0.3 [1], which is substantially more polar (less lipophilic) than its heavily methylated counterparts. For comparison, caffeine has an XLogP3 of -0.07 and theophylline has an XLogP3 of -0.02 [2]. This difference in lipophilicity directly impacts solubility and membrane permeability. Furthermore, the pKa of the radical anion of 8-Methylxanthine is reported as 12.1 ± 0.5, which is slightly higher than that of xanthine itself (12.0 ± 0.1) [3], indicating a subtle but measurable shift in its acid-base properties due to the 8-methyl group.

Physicochemical Property Lipophilicity Formulation

3,7-Dihydro-8-methyl-1H-purine-2,6-dione (CAS 17338-96-4): Defined Application Scenarios Stemming from Comparative Evidence


In Vitro Drug Metabolism and CYP1A2 Interaction Studies

Given its moderate and well-defined inhibitory potency against human CYP1A2 (IC50 = 100 µM) [1], 8-Methylxanthine is ideally suited as a reference inhibitor in in vitro drug metabolism studies. It provides a valuable comparator for assessing the CYP1A2 liability of new chemical entities, offering a potency benchmark that is distinct from both caffeine and theophylline. Its use can help deconvolute the contribution of CYP1A2 to a compound's overall metabolic clearance, especially when used in conjunction with other selective CYP isoform inhibitors.

cAMP-Dependent Signal Transduction and PDE Inhibition Assays

For research focusing on cyclic nucleotide signaling, particularly in neural tissues, the 8-Methylxanthine derivative (8-Methyl IBMX) serves as a potent PDE inhibitor (IC50 = 4.5 µM) [2]. This compound, or its parent 8-Methylxanthine as a synthetic precursor, is a superior choice for assays requiring robust PDE inhibition at lower concentrations than the standard tool IBMX. This is particularly relevant in cell-based assays where minimizing solvent (e.g., DMSO) exposure is critical for cell health and data quality.

Adenosine Receptor Pharmacology and Neuromodulation Research

Based on structure-activity relationship (SAR) inferences, 8-Methylxanthine is predicted to possess an intermediate potency for adenosine receptor antagonism, falling between theophylline and caffeine [3]. This makes it a unique tool for titrating adenosine receptor blockade. It is particularly useful in experimental models where a partial or graded antagonism is desired, rather than the stronger inhibition of theophylline or the weaker, more complex effects of caffeine (which includes ryanodine receptor interactions).

Biophysical Assays and Formulation Development Requiring High Polarity

The significantly higher polarity of 8-Methylxanthine (XLogP3 = -0.3) compared to other methylxanthines like caffeine (XLogP3 = -0.07) [4][5] makes it a preferable compound for aqueous-based biophysical assays (e.g., surface plasmon resonance, isothermal titration calorimetry) where non-specific hydrophobic interactions are a concern. This property also makes it an interesting candidate for developing water-soluble formulations, a common challenge with many lipophilic small molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,7-Dihydro-8-methyl-1H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.